4-Methoxy-1-benzothiophene-7-carboxylic acid
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Overview
Description
4-Methoxy-1-benzothiophene-7-carboxylic acid is an organic compound with the molecular formula C10H8O3S It is a derivative of benzothiophene, featuring a methoxy group at the 4-position and a carboxylic acid group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-benzothiophene-7-carboxylic acid typically involves the following steps:
Formation of Benzothiophene Core: The initial step involves the formation of the benzothiophene core through a sulfurization reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-benzothiophene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene core, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiophenes.
Scientific Research Applications
4-Methoxy-1-benzothiophene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-benzothiophene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate various enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-7-carboxylic acid: Lacks the methoxy group at the 4-position.
4-Hydroxy-1-benzothiophene-7-carboxylic acid: Features a hydroxyl group instead of a methoxy group.
4-Methyl-1-benzothiophene-7-carboxylic acid: Contains a methyl group at the 4-position instead of a methoxy group.
Uniqueness
4-Methoxy-1-benzothiophene-7-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-methoxy-1-benzothiophene-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-8-3-2-7(10(11)12)9-6(8)4-5-14-9/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJLHWXQJRNOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CSC2=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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